palmitoleoyl-CoA(4-)
Description
Significance of Fatty Acyl-CoA Esters in Cellular Metabolism
Fatty acyl-Coenzyme A (acyl-CoA) esters are central intermediates in a multitude of metabolic and signaling pathways. researchgate.netnih.gov These molecules are essentially "activated" forms of fatty acids, primed for various biochemical reactions. wikipedia.org Their roles are diverse and vital for cellular function, encompassing:
Energy Metabolism: Fatty acyl-CoAs are key substrates for β-oxidation, the process that breaks down fatty acids to produce acetyl-CoA. creative-proteomics.comontosight.ai Acetyl-CoA then enters the citric acid cycle, a core component of cellular respiration, to generate ATP, the cell's primary energy currency. creative-proteomics.com
Lipid Biosynthesis: They serve as fundamental building blocks for the synthesis of a wide array of complex lipids, including triglycerides for energy storage, phospholipids (B1166683) for membrane structure, and cholesterol esters. creative-proteomics.comontosight.aimdpi.com
Cellular Signaling: Beyond their metabolic roles, fatty acyl-CoAs have emerged as important signaling molecules that can regulate the activity of various proteins, including enzymes and ion channels. researchgate.netnih.gov They can also influence gene expression, thereby controlling metabolic pathways at a transcriptional level. researchgate.netcapes.gov.br
Protein Modification: Acyl-CoAs are donors for protein acylation, a post-translational modification that can alter a protein's function, stability, and localization within the cell. imrpress.com
The intracellular concentrations and flux of these molecules are tightly regulated, often by acyl-CoA-binding proteins (ACBPs), which help transport and protect them from hydrolysis. researchgate.netnih.gov
Definition and Context of Palmitoleoyl-CoA as a Monounsaturated Acyl-CoA Derivative
Palmitoleoyl-CoA is a specific type of long-chain fatty acyl-CoA. nih.gov It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of palmitoleic acid, a 16-carbon monounsaturated fatty acid. nih.govpubcompare.ai This process creates a high-energy thioester bond.
The primary distinction between palmitoleoyl-CoA and its more well-known counterpart, palmitoyl-CoA, lies in the saturation of the fatty acid chain.
Palmitoyl-CoA is derived from palmitic acid, a 16-carbon saturated fatty acid, meaning its carbon chain contains only single bonds. wikipedia.org
Palmitoleoyl-CoA is derived from palmitoleic acid, which is a 16-carbon monounsaturated fatty acid. It possesses a single cis-double bond, typically at the ninth carbon position (C16:1n-7). nih.gov
This structural difference, the presence of a double bond, introduces a "kink" in the fatty acyl chain of palmitoleoyl-CoA, which can influence how it interacts with enzymes and membranes compared to the straight chain of palmitoyl-CoA. Research has shown that saturated and unsaturated acyl-CoAs can have different effects on the activity of certain ion channels. diabetesjournals.org For instance, the introduction of a double bond in palmitoleoyl-CoA reduces the stimulatory effect on K-ATP channel activity compared to palmitoyl-CoA. diabetesjournals.org
Palmitoleoyl-CoA is a significant intermediate in lipid metabolism with several key biological roles. pubcompare.ai It is produced from palmitoyl-CoA by the action of the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces the double bond. nih.gov
Its relevance includes:
Wnt Protein Acylation: Palmitoleoyl-CoA is the specific acyl-CoA used for the palmitoleoylation of Wnt proteins, a critical modification for their secretion and signaling activity. This process is catalyzed by the enzyme Porcupine (Porcn) in the endoplasmic reticulum. nih.gov
Substrate for Elongation and Desaturation: It can be further metabolized to form other important fatty acids.
Modulation of Ion Channels: Like other long-chain acyl-CoAs, palmitoleoyl-CoA can modulate the activity of ion channels, such as the ATP-sensitive potassium (K-ATP) channels in the heart, thereby linking fatty acid metabolism to cellular electrical activity. ahajournals.org
Interactive Data Table: Comparison of Palmitoleoyl-CoA and Palmitoyl-CoA
| Feature | Palmitoleoyl-CoA | Palmitoyl-CoA |
| Parent Fatty Acid | Palmitoleic Acid | Palmitic Acid |
| Carbon Chain Length | 16 | 16 |
| Saturation | Monounsaturated (one double bond) | Saturated (no double bonds) |
| Chemical Formula | C37H64N7O17P3S | C37H66N7O17P3S |
| Key Synthesis Enzyme | Stearoyl-CoA Desaturase-1 (from Palmitoyl-CoA) | Acyl-CoA Synthetase (from Palmitic Acid) |
| Primary Role Example | Wnt Protein Acylation | Beta-oxidation, Sphingolipid Biosynthesis |
Properties
Molecular Formula |
C37H60N7O17P3S-4 |
|---|---|
Molecular Weight |
999.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(Z)-hexadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/p-4/b10-9-/t26-,30-,31-,32+,36-/m1/s1 |
InChI Key |
QBYOCCWNZAOZTL-MDMKAECGSA-J |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Biosynthesis and Metabolic Interconversions of Palmitoleoyl Coa
De Novo Fatty Acid Synthesis Pathways Preceding Palmitoleoyl-CoA Formation
The synthesis of palmitoleoyl-CoA is intrinsically linked to the de novo synthesis of fatty acids, a fundamental cellular process for building lipids. This pathway creates the saturated fatty acid backbone that will be subsequently modified.
The journey to palmitoleoyl-CoA begins with the primary building block, acetyl-CoA. wikipedia.org In most biological systems, acetyl-CoA destined for fatty acid synthesis is primarily derived from carbohydrates via the glycolytic pathway. wikipedia.org Glucose is first converted to pyruvate (B1213749), which then enters the mitochondria. Inside the mitochondria, pyruvate is converted to citrate (B86180) as part of the citric acid cycle. taylorandfrancis.com This citrate is then transported out of the mitochondria into the cytosol. wikipedia.org In the cytosol, the enzyme ATP citrate lyase cleaves citrate to produce cytosolic acetyl-CoA and oxaloacetate. wikipedia.orgtaylorandfrancis.com
This cytosolic acetyl-CoA serves as the direct precursor for fatty acid synthesis. However, for the chain elongation process, it must first be converted to a more activated, three-carbon molecule called malonyl-CoA. wikipedia.org This carboxylation of acetyl-CoA is a critical and rate-limiting step, catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which utilizes bicarbonate (HCO₃⁻) and ATP. aocs.orgbyjus.comnih.gov Malonyl-CoA is the committed molecule for the fatty acid synthesis pathway. wikipedia.orgbyjus.com
Table 1: Key Molecules in the Initial Steps of Fatty Acid Synthesis
| Molecule | Role | Enzyme |
|---|---|---|
| Citrate | Transports acetyl groups from mitochondria to cytosol | - |
| Acetyl-CoA | Primary two-carbon building block | ATP citrate lyase |
| Malonyl-CoA | Three-carbon molecule for fatty acid chain elongation | Acetyl-CoA carboxylase (ACC) |
With the precursors acetyl-CoA and malonyl-CoA available in the cytosol, the multi-enzyme complex known as Fatty Acid Synthase (FASN) orchestrates the synthesis of the saturated fatty acid, palmitate. byjus.comwikipedia.org FASN is a large, multifunctional protein that catalyzes a series of reactions to build the fatty acid chain. wikipedia.orgiiarjournals.org
The process begins with a priming reaction where one molecule of acetyl-CoA binds to the FASN complex. byjus.com Subsequently, the fatty acid chain is elongated through the sequential addition of two-carbon units derived from malonyl-CoA. wikipedia.org Each round of elongation involves a series of decarboxylative Claisen condensation, reduction, dehydration, and another reduction reaction. wikipedia.org This cycle repeats seven times, with each cycle adding two carbons to the growing acyl chain, ultimately producing a 16-carbon saturated fatty acid, palmitate. wikipedia.orgbiorxiv.org
The final product, palmitate, is then released from the FASN complex by the action of a thioesterase domain. wikipedia.org Before it can be further metabolized, this free palmitate must be "activated." This activation is achieved by its esterification to coenzyme A, a reaction catalyzed by acyl-CoA synthetase, to form palmitoyl-CoA (C16:0). nih.govwikipedia.org This activated form is the direct precursor for desaturation. wikipedia.orgontosight.ai
Enzymatic Desaturation to Palmitoleoyl-CoA (C16:1)
The conversion of the saturated palmitoyl-CoA to the monounsaturated palmitoleoyl-CoA is a crucial modification that introduces a double bond into the fatty acid chain, altering its physical and biological properties.
The key enzyme responsible for the synthesis of monounsaturated fatty acids from saturated fatty acyl-CoAs is Stearoyl-CoA Desaturase-1 (SCD-1). biorxiv.orgwikipedia.orgoup.com SCD-1 is an iron-containing enzyme located in the endoplasmic reticulum membrane. wikipedia.orgoup.comnih.gov It catalyzes the rate-limiting step in the formation of monounsaturated fatty acids by introducing a single double bond into its substrates. wikipedia.orgnih.gov The primary substrates for SCD-1 are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0). oup.comnih.govmdpi.com The action of SCD-1 on palmitoyl-CoA yields palmitoleoyl-CoA (16:1). mdpi.comnih.govoup.com
The desaturation reaction catalyzed by SCD-1 is highly specific. It introduces a double bond at a precise location and with a specific stereochemistry. The enzyme creates a cis-double bond between the 9th and 10th carbon atoms of the fatty acyl-CoA chain, which is why it is also known as a delta-9 desaturase (Δ9-desaturase). biorxiv.orgoup.comaacrjournals.orgjst.go.jp
This oxidative reaction is complex and requires several components. In addition to the SCD-1 enzyme and its fatty acyl-CoA substrate, the reaction requires molecular oxygen (O₂) and a flow of electrons from NADH. biorxiv.orgwikipedia.orgnih.gov These electrons are transferred via a short electron transport chain within the endoplasmic reticulum membrane, involving cytochrome b₅ and NAD(P)-cytochrome b₅ reductase. biorxiv.orgnih.govjst.go.jp
Table 2: Components of the SCD-1 Desaturation Reaction
| Component | Function |
|---|---|
| SCD-1 | Catalyzes the introduction of the cis-Δ9 double bond. oup.com |
| Palmitoyl-CoA | The 16-carbon saturated fatty acyl-CoA substrate. mdpi.com |
| Molecular Oxygen (O₂) | Acts as the terminal electron acceptor. biorxiv.orgwikipedia.org |
| NADH | Provides the reducing equivalents (electrons). nih.gov |
| Cytochrome b₅ | An electron carrier protein. biorxiv.orgnih.gov |
| Cytochrome b₅ Reductase | Transfers electrons from NADH to cytochrome b₅. nih.gov |
In addition to de novo synthesis, cells can also acquire fatty acids from external sources, such as the diet. biorxiv.orgimrpress.com Exogenous long-chain fatty acids, including palmitoleic acid, are transported into the cell from the bloodstream. imrpress.comimrpress.com This uptake can occur through passive diffusion or be facilitated by various membrane-associated proteins. imrpress.comimrpress.com
Once inside the cell, free fatty acids must be activated before they can be utilized in metabolic pathways. imrpress.com Similar to the fate of endogenously synthesized palmitate, exogenous palmitoleic acid is activated by an acyl-CoA synthetase, which attaches a coenzyme A molecule to form palmitoleoyl-CoA. imrpress.comimrpress.comd-nb.info This intracellular pool of palmitoleoyl-CoA, whether derived from de novo synthesis and desaturation or from uptake of exogenous fatty acids, can then be incorporated into various complex lipids like phospholipids (B1166683) and triglycerides or used in other cellular processes. mdpi.comd-nb.info
Integration within Broader Lipid Metabolic Networks
Palmitoleoyl-CoA is a critical node in the complex web of lipid metabolism, connecting several key pathways. Its fate is determined by the specific enzymatic machinery and metabolic needs of the cell.
Fatty Acid Elongation Pathways for Longer Chain Monounsaturated Acyl-CoAs
Palmitoleoyl-CoA can serve as a substrate for fatty acid elongation systems, which are responsible for producing very long-chain fatty acids (VLCFAs). This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units, typically from malonyl-CoA, to the growing acyl chain. researchgate.netwikipathways.org The initial and rate-limiting step is the condensation of palmitoleoyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). nih.gov
This elongation pathway is crucial for generating a diverse array of monounsaturated fatty acids with chain lengths greater than 16 carbons. These longer-chain monounsaturated fatty acids are essential components of various complex lipids, contributing to the fluidity and integrity of cellular membranes. The elongation process occurs primarily on the cytosolic face of the endoplasmic reticulum. nih.gov
Connections to Sphingolipid Biosynthesis
While palmitoyl-CoA is the primary substrate for the de novo synthesis of sphingolipids, the integration of other acyl-CoAs, including potentially palmitoleoyl-CoA, is an area of ongoing research. frontiersin.orgontosight.ai Sphingolipids are a class of lipids characterized by a sphingoid base backbone and are involved in a multitude of cellular processes, including signal transduction and membrane structure. frontiersin.orgontosight.ai
The committed step in sphingolipid biosynthesis is the condensation of an acyl-CoA with the amino acid L-serine, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT). ontosight.ainih.govnih.gov This reaction typically utilizes palmitoyl-CoA to produce 3-ketodihydrosphingosine (also known as 3-oxosphinganine). frontiersin.orguniprot.orgrsc.org SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme located in the endoplasmic reticulum in eukaryotes. rsc.org While SPT exhibits a strong preference for palmitoyl-CoA, some studies suggest it can utilize other acyl-CoAs, although with lower efficiency. uniprot.orgresearchgate.net The ability of SPT to use palmitoleoyl-CoA would lead to the synthesis of sphingoid bases with an unsaturated acyl chain, thereby increasing the diversity of sphingolipids.
The de novo synthesis of sphingolipids, which begins with the condensation of palmitoyl-CoA and serine, ultimately leads to the formation of ceramide. mdpi.comcaymanchem.com Ceramide can be further metabolized to sphingosine (B13886), which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form the potent signaling molecule sphingosine-1-phosphate (S1P). caymanchem.commdpi.com The S1P pathway is integral to numerous cellular processes, including cell growth, survival, and migration. mdpi.com If palmitoleoyl-CoA were to enter the sphingolipid pathway, it would contribute to the pool of unsaturated sphingoid bases, which could then be phosphorylated to form unsaturated variants of S1P, potentially with distinct signaling properties. The degradation of S1P is carried out by S1P lyase, which cleaves it into phosphoethanolamine and a long-chain aldehyde, hexadecenal. mdpi.comresearchgate.net
Precursor Role in Glycerophospholipid Synthesis and Membrane Biogenesis
Palmitoleoyl-CoA is a key precursor in the synthesis of glycerophospholipids, the primary building blocks of cellular membranes. nih.gov The de novo synthesis of glycerophospholipids, also known as the Kennedy pathway, begins with the acylation of glycerol-3-phosphate. mdpi.com
Contribution to Triacylglycerol Synthesis and Lipid Storage
When cellular energy levels are high, excess fatty acids, including those derived from palmitoleoyl-CoA, are channeled into the synthesis of triacylglycerols (TAGs) for storage in lipid droplets. nih.gov The synthesis of TAGs occurs primarily in the endoplasmic reticulum.
The pathway begins with the formation of phosphatidic acid, as described in glycerophospholipid synthesis. mdpi.com Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG). mdpi.com Finally, diacylglycerol O-acyltransferase (DGAT) catalyzes the esterification of the final fatty acid from an acyl-CoA, such as palmitoleoyl-CoA, to the free hydroxyl group of DAG, forming TAG. mdpi.com The incorporation of monounsaturated fatty acids like palmitoleate (B1233929) into TAGs influences the physical properties of the stored lipids.
Enzymatic Regulation and Molecular Interactions of Palmitoleoyl Coa
Enzymes Utilizing Palmitoleoyl-CoA as a Substrate or Allosteric Modulator
Palmitoleoyl-CoA is recognized and utilized by distinct classes of enzymes that mediate protein modification and modulate inflammatory pathways. These interactions are highly specific, underscoring the role of this lipid molecule as a precise signaling entity. Key among these enzymes are acyltransferases involved in protein palmitoleoylation and lipoxygenase isozymes that are central to inflammation.
Protein palmitoleoylation is a form of lipid modification that affects protein trafficking, stability, and function. sloankettering.edu While many such modifications involve the saturated fatty acid palmitate, a unique and crucial modification uses the monounsaturated palmitoleate (B1233929), derived from palmitoleoyl-CoA. sloankettering.edunih.gov
The Wnt signaling pathway, essential for embryonic development and adult tissue maintenance, is critically dependent on a specific lipid modification catalyzed by the enzyme Porcupine (Porcn). nih.govresearchgate.net Porcn is an endoplasmic reticulum-resident membrane-bound O-acyltransferase (MBOAT) that is responsible for the O-palmitoleoylation of all Wnt proteins. sloankettering.edunih.govresearchgate.net This process involves the covalent attachment of a palmitoleoyl group from palmitoleoyl-CoA to a highly conserved serine residue on the Wnt protein (Ser209 in Wnt-3a). sloankettering.edupdbj.org
Cryo-electron microscopy studies have revealed the structural basis for this interaction. The Wnt protein inserts a specific hairpin loop into the Porcn enzyme from the luminal side of the endoplasmic reticulum, while palmitoleoyl-CoA accesses the enzyme's catalytic site from the cytosolic side. nih.govpdbj.orgnih.govrcsb.orgumh.es A catalytic histidine residue within Porcn facilitates the transfer of the unsaturated palmitoleoyl group to the target serine on the Wnt protein, a reaction enabled by the close proximity of the two substrates within the enzyme's core. nih.govnih.govrcsb.org This palmitoleoylation is indispensable for Wnt proteins to be secreted and to bind effectively to their Frizzled receptors, thereby initiating downstream signaling. sloankettering.edunih.govresearchgate.net
Porcn exhibits a high degree of selectivity for palmitoleoyl-CoA over other fatty acyl-CoAs, including its saturated counterpart, palmitoyl-CoA. nih.govnih.gov This specificity is not conferred by an external carrier protein but is an intrinsic property of the enzyme itself. nih.gov The structural basis for this selectivity lies in the precise architecture of the Porcn catalytic core.
In vitro assays using purified human Porcn and a range of fatty acyl-CoAs with varying chain lengths and degrees of unsaturation have demonstrated that palmitoleoyl-CoA is the optimal substrate. nih.gov The key determinant for this preference is the distinct "kink" in the acyl chain created by the cis-double bond in palmitoleate. nih.gov Structural studies show that the central cavity of Porcn is a "snug fit" for the bent palmitoleoyl chain. nih.gov Any alterations, such as different chain lengths or a change in the double bond's position, result in "misrecognition" by the enzyme and a sharp decrease in catalytic activity. nih.govnih.gov Furthermore, a specific tryptophan residue (Trp300) within the binding cavity helps to stabilize the palmitoleoyl chain and imparts the necessary stiffness to selectively accommodate the uniquely shaped substrate. nih.gov
Beyond its role as a substrate in protein acylation, palmitoleoyl-CoA also functions as a modulator of enzymes involved in inflammatory processes. mdpi.comresearchgate.net Lipoxygenases (LOX) are a family of enzymes that catalyze the oxygenation of polyunsaturated fatty acids to produce lipid mediators, such as leukotrienes, which are potent players in inflammation. mdpi.comresearchgate.netmdpi.com Recent studies have identified acyl-CoA molecules, including palmitoleoyl-CoA, as inhibitors of human LOX isozymes. researchgate.netnih.gov
Research investigating the inhibitory effects of a panel of acyl-CoA derivatives on various human lipoxygenase isozymes has shown that C16 acyl-CoAs are particularly effective against human 5-lipoxygenase (h5-LOX). researchgate.netnih.gov Specifically, palmitoleoyl-CoA (16:1) demonstrates potent inhibition of h5-LOX with a low micromolar efficacy. mdpi.com The determined half-maximal inhibitory concentration (IC₅₀) for palmitoleoyl-CoA against h5-LOX is 2.0 µM. researchgate.netmdpi.comnih.gov This potency is notable when compared to other acyl-CoAs and other LOX isozymes, suggesting a specific interaction between C16 acyl-CoAs and h5-LOX. mdpi.com
| Compound | Carbon Chain Length and Unsaturation | IC₅₀ (µM) against h5-LOX | Reference |
|---|---|---|---|
| Palmitoleoyl-CoA | 16:1 | 2.0 ± 0.4 | mdpi.com |
| Palmitoyl-CoA | 16:0 | 3.3 ± 0.3 | mdpi.com |
| Stearoyl-CoA | 18:0 | >50 | mdpi.com |
| Oleoyl-CoA | 18:1 | >50 | mdpi.com |
| Linoleoyl-CoA | 18:2 | >50 | mdpi.com |
The 5-lipoxygenase pathway is a primary source of potent pro-inflammatory lipid mediators. mdpi.combalsinde.org The enzyme h5-LOX acts on substrates like arachidonic acid to produce leukotrienes, which are involved in immune responses and allergic reactions. researchgate.netmdpi.comresearchgate.net The inhibition of h5-LOX by palmitoleoyl-CoA at micromolar concentrations, which are within the physiological range for acyl-CoAs in some cells, could therefore have significant biological effects. mdpi.comresearchgate.net By inhibiting h5-LOX, palmitoleoyl-CoA can potentially reduce the biosynthesis of these pro-inflammatory mediators. mdpi.comresearchgate.net This interaction suggests a role for acyl-CoAs in the endogenous regulation of inflammatory signaling, representing a potential link between lipid metabolism and the control of inflammation. mdpi.comresearchgate.net
Trans-2-Enoyl-CoA Reductase (TER) in Sphingolipid Metabolism
Trans-2-enoyl-CoA reductase (TER), an enzyme located in the endoplasmic reticulum membrane, plays a crucial role in both fatty acid elongation and sphingolipid metabolism. researchgate.netnih.gov In the context of sphingolipid metabolism, TER is responsible for the saturation step in the degradation pathway of sphingosine (B13886) 1-phosphate (S1P). nih.govnih.gov This pathway converts S1P, a key signaling molecule, into palmitoyl-CoA, which can then be incorporated into glycerophospholipids. nih.govnih.govresearchgate.net
The specific reaction catalyzed by TER in this pathway is the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA. nih.govnih.govresearchgate.net Before the identification of TER's role, the enzyme responsible for this saturation step was unknown. nih.govnih.govresearchgate.net Studies using yeast cells with a deleted TER homolog (TSC13) and TER-knockdown in HeLa cells confirmed that TER is the missing enzyme in this mammalian metabolic pathway. nih.govnih.govresearchgate.net
Therefore, TER has a dual function: it participates in the synthesis of very long-chain fatty acids (VLCFAs) that are used to create the fatty acid portion of sphingolipids, and it is also involved in the breakdown of the sphingosine part of sphingolipids through the S1P metabolic pathway. nih.govnih.gov This positions TER as a key regulator at the intersection of these two fundamental lipid metabolic routes.
Other Potential Acyltransferases and Lipid Modifying Enzymes
Beyond its role as a product of SCD-1 and a substrate for elongation and certain metabolic pathways, palmitoleoyl-CoA interacts with various other acyltransferases and lipid-modifying enzymes. These interactions are critical for the synthesis of complex lipids and for regulating cellular signaling processes.
One significant family of enzymes is the palmitoyl (B13399708) acyltransferases (PATs) , also known as DHHC enzymes, which are responsible for protein S-palmitoylation. researchgate.netroyalsocietypublishing.org This reversible post-translational modification involves the attachment of a palmitoyl group from palmitoyl-CoA to cysteine residues of target proteins. frontiersin.org While the name suggests a preference for palmitate, the broader term S-acylation is also used, and the specificity for different fatty acyl-CoAs, including palmitoleoyl-CoA, is an area of ongoing research.
Another important class of enzymes is the membrane-bound O-acyltransferase (MBOAT) family . royalsocietypublishing.org Members of this family catalyze the attachment of fatty acids to secreted proteins. For instance, Porcupine (Porcn) is an MBOAT that specifically uses palmitoleoyl-CoA to acylate Wnt signaling proteins, a modification essential for their secretion and function. royalsocietypublishing.org Similarly, Hedgehog acyltransferase (Hhat) palmitoylates Hedgehog proteins. royalsocietypublishing.org These enzymes exhibit high substrate specificity for both their fatty acyl-CoA donor and their protein acceptor. researchgate.net
Acyl-CoA:diacylglycerol acyltransferase (DGAT) is another key enzyme that can potentially utilize palmitoleoyl-CoA. cardiff.ac.uk DGAT catalyzes the final step in the synthesis of triacylglycerols (TAGs) by transferring an acyl group from an acyl-CoA to diacylglycerol. cardiff.ac.uk The incorporation of palmitoleoyl-CoA into TAGs contributes to the composition of cellular lipid droplets, which serve as energy stores and reservoirs of fatty acids for membrane synthesis. cardiff.ac.uk
Furthermore, the inhibition of various lipid-metabolizing enzymes by palmitate analogs like 2-bromopalmitate (2-BP) suggests potential interactions. 2-BP has been shown to inhibit carnitine palmitoyltransferase-1, fatty acid CoA ligase, and glycerol-3-phosphate acyltransferase, highlighting the broad involvement of fatty acyl-CoAs in cellular lipid metabolism. nih.gov
Regulation of Intracellular Palmitoleoyl-CoA Levels
Transcriptional and Post-Translational Regulation of SCD-1
The primary enzyme responsible for the synthesis of palmitoleoyl-CoA is Stearoyl-CoA Desaturase-1 (SCD-1). mdpi.comresearchgate.net SCD-1 is an integral membrane protein of the endoplasmic reticulum that catalyzes the insertion of a double bond into saturated fatty acyl-CoAs, converting palmitoyl-CoA and stearoyl-CoA into palmitoleoyl-CoA and oleoyl-CoA, respectively. mdpi.comresearchgate.netgenecards.org The activity level of SCD-1 is a critical determinant of the intracellular pool of palmitoleoyl-CoA and is regulated at both the transcriptional and post-translational levels. researchgate.net
Transcriptional Regulation: The expression of the SCD1 gene is influenced by a variety of dietary and hormonal factors, which act through several key transcription factors. researchgate.netresearchgate.netnih.gov These include:
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A major regulator of lipogenesis, SREBP-1c is activated by insulin (B600854) and plays a significant role in upregulating SCD1 expression. mdpi.comresearchgate.net
Liver X Receptor (LXR): Activated by oxysterols, LXR also promotes the transcription of SCD1. researchgate.netnih.gov
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ are also involved in regulating SCD1 expression. researchgate.net
Carbohydrate Response Element-Binding Protein (ChREBP): This transcription factor mediates the induction of lipogenic genes, including SCD1, in response to high glucose levels. nih.gov
Conversely, polyunsaturated fatty acids, such as docosahexaenoic acid and arachidonic acid, as well as hormones like leptin and glucagon, have been shown to inhibit SCD1 transcription. researchgate.net
Post-Translational Regulation: Beyond transcriptional control, the amount of active SCD-1 enzyme is also determined by its rate of degradation. The stability of the SCD-1 protein can be modulated, providing another layer of regulation on the production of palmitoleoyl-CoA. researchgate.net For example, some dietary factors may influence SCD-1 levels through post-transcriptional mechanisms. researchgate.net
Role of Acyl-CoA Thioesterases (ACOTs) in Hydrolysis and Homeostasis
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that play a crucial role in maintaining the balance of intracellular acyl-CoA pools by catalyzing the hydrolysis of acyl-CoA thioesters into free fatty acids and coenzyme A (CoA). frontiersin.orgjst.go.jpresearchgate.net This action is vital for preventing the accumulation of acyl-CoAs, which can be toxic to cells, and for regulating the availability of these molecules for various metabolic processes. researchgate.net
ACOTs are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes, and are broadly categorized into two types based on their structure. researchgate.netnih.gov Several ACOT isoforms have been shown to hydrolyze long-chain fatty acyl-CoAs, which would include palmitoleoyl-CoA.
For example, ACOT7, a cytosolic isoform, has demonstrated significant palmitoyl-CoA thioesterase activity. jst.go.jp Studies have also shown that ACOT11 (also known as Them1) can hydrolyze a range of fatty acyl-CoAs, with a preference for long-chain species like palmitoyl-CoA. nih.gov In the mitochondria, ACOT2 is a key thioesterase that hydrolyzes long-chain acyl-CoAs, thereby regulating the levels of these substrates for β-oxidation. elifesciences.org
Metabolic Flux and Substrate Availability as Regulatory Factors
The intracellular concentration of palmitoleoyl-CoA is also heavily influenced by the broader metabolic state of the cell, specifically the flux through related metabolic pathways and the availability of its precursor, palmitoyl-CoA.
The synthesis of palmitoleoyl-CoA is directly dependent on the supply of palmitoyl-CoA, a central hub in fatty acid metabolism. The availability of palmitoyl-CoA is, in turn, determined by the rates of de novo fatty acid synthesis and the uptake of fatty acids from the extracellular environment. frontiersin.org Conditions that favor lipogenesis, such as high glucose and insulin levels, will increase the pool of palmitoyl-CoA, thereby providing more substrate for SCD-1 and increasing the potential for palmitoleoyl-CoA synthesis. nih.gov
Cellular and Subcellular Functions of Palmitoleoyl Coa
Role in Protein Acylation and Post-Translational Modification
Palmitoleoyl-CoA is a key substrate in a specific type of protein acylation known as O-palmitoleoylation. This modification involves the covalent attachment of a palmitoleoyl group to serine residues of target proteins.
One of the most well-characterized roles of palmitoleoyl-CoA is in the O-palmitoleoylation of Wnt signaling proteins. nih.govnih.gov This modification is catalyzed by the enzyme Porcupine (Porcn), a membrane-bound O-acyltransferase located in the endoplasmic reticulum. nih.govroyalsocietypublishing.org Porcn specifically utilizes palmitoleoyl-CoA to attach a palmitoleate (B1233929) moiety to a highly conserved serine residue on Wnt proteins. nih.govuniprot.orguniprot.org For instance, in Wnt3a, this modification occurs at serine 209. ucl.ac.uk
The O-palmitoleoylation of Wnt proteins is a critical step for their proper secretion and trafficking. nih.govucl.ac.uk This lipid modification increases the hydrophobicity of Wnt proteins, which is essential for their subsequent interaction with the cargo receptor Wntless (WLS/GPR177). ucl.ac.uk The Wnt-WLS complex is then transported from the endoplasmic reticulum, through the Golgi apparatus, to the cell surface for secretion. ucl.ac.uk Wnt proteins that lack this palmitoleoylation are retained within the endoplasmic reticulum, highlighting the modification's importance in enabling their exit and movement through the secretory pathway. ucl.ac.uk
The trafficking of other membrane-associated proteins can also be dependent on palmitoylation, which guides them from the early secretory pathway to their final cellular destinations. frontiersin.org While not specific to palmitoleoylation, the general principle of acylation influencing protein trafficking is well-established. frontiersin.org
The palmitoleoyl group on Wnt proteins is not only crucial for secretion but also for their interaction with their receptors, the Frizzled (Fz) family of proteins. nih.govuniprot.orguniprot.org The lipid moiety is thought to directly engage with the cysteine-rich domain (CRD) of the Frizzled receptor, a necessary step for the activation of Wnt signaling pathways. uniprot.org This interaction ensures the proper assembly of the signaling complex and the subsequent transduction of the Wnt signal. The carboxylesterase Notum can selectively remove the palmitoleoyl group, which serves as a negative regulatory mechanism for Wnt signaling. nih.gov
The modification plays a crucial role in regulating the interaction of Wnt proteins with their receptors and subsequent signal transduction. ijbs.com
Palmitoleoyl-CoA is part of a larger family of fatty acyl-CoAs that serve as donors for protein acylation, a widespread post-translational modification. imrpress.com These modifications, which include the attachment of various fatty acids like myristate and palmitate, dynamically regulate protein function. frontiersin.orgnih.gov
Protein acylation is a significant post-translational modification in eukaryotes that controls protein functionality. imrpress.com The attachment of acyl groups from donors like palmitoleoyl-CoA can alter a protein's structure, stability, localization, and interactions with other molecules. imrpress.comimrpress.com For example, S-palmitoylation, the attachment of palmitate to cysteine residues, is a reversible process catalyzed by DHHC-domain containing palmitoyl (B13399708) acyltransferases (PATs). frontiersin.orgfrontiersin.org This reversibility allows for dynamic regulation of protein trafficking and signaling. frontiersin.org
The enzymes responsible for these modifications exhibit some degree of specificity for the fatty acyl-CoA substrate. For instance, some DHHC enzymes can utilize both saturated and unsaturated fatty acids, including palmitoleoyl-CoA. nih.gov The yeast orthologue of the human zDHHC9-GCP16 complex has shown a preference for myristoyl-CoA and palmitoleoyl-CoA. royalsocietypublishing.org This indicates that the cellular pool of different fatty acyl-CoAs can influence the type of acylation a protein undergoes, thereby adding another layer of regulatory complexity.
| Modification Type | Fatty Acyl-CoA Donor | Target Amino Acid | Enzyme Family | Key Functions |
| O-Palmitoleoylation | Palmitoleoyl-CoA | Serine | MBOAT (e.g., Porcupine) | Protein secretion, receptor binding, signal transduction |
| S-Palmitoylation | Palmitoyl-CoA | Cysteine | DHHC-PATs | Protein trafficking, membrane localization, signal transduction |
| N-Myristoylation | Myristoyl-CoA | Glycine | N-Myristoyltransferases | Membrane targeting, signal transduction |
O-Palmitoleoylation of Secreted Proteins (e.g., Wnt Family)
Contribution to Cellular Signaling Pathways
Beyond its role as a substrate for protein modification, palmitoleoyl-CoA itself can act as a signaling molecule, influencing cellular processes.
Fatty acyl-CoAs, including palmitoleoyl-CoA, are recognized as biologically active signaling molecules that can regulate a variety of physiological processes. frontiersin.org They can modulate the activity of enzymes involved in lipid metabolism and other cellular pathways. mdpi.com For example, long-chain acyl-CoA esters can directly regulate the activity of ion channels. nih.gov
Recent research has indicated that palmitoleoyl-CoA can act as an inhibitor of human 5-lipoxygenase (h5-LOX) with an IC50 of 2.0 μM, suggesting a potential role in modulating inflammatory pathways. mdpi.com In contrast, other acyl-CoAs show different inhibitory profiles against various lipoxygenase isozymes. mdpi.com This highlights the specific roles that different fatty acyl-CoAs can play in cellular regulation.
The availability of fatty acyl-CoAs is crucial for processes like vesicle formation, where they may be used as substrates by protein acyltransferases to modify proteins involved in vesicle biogenesis. molbiolcell.org Acyl-CoA binding proteins (ACBPs) are thought to play a role in solubilizing and protecting these molecules in the cytoplasm, and potentially directing them to specific cellular membranes and processes. molbiolcell.org
Influence on Cell Growth, Differentiation, and Apoptosis
Long-chain acyl-CoAs are increasingly recognized as modulators of cell fate, influencing the delicate balance between growth, differentiation, and programmed cell death (apoptosis). While much research has focused on the saturated counterpart, palmitoyl-CoA, the principles extend to monounsaturated forms like palmitoleoyl-CoA(4-). Acyl-CoA synthetase 5 (ACSL5), an enzyme that activates fatty acids into their CoA derivatives, is implicated in these processes. ACSL5-derived long-chain acyl-CoAs are suggested to have pro-apoptotic functions in intestinal epithelial cells wjgnet.com.
Palmitoleoyl-CoA(4-) serves as a precursor for the synthesis of complex lipids, such as sphingolipids, which are potent regulators of cellular signaling. The de novo synthesis of sphingolipids begins with the condensation of a fatty acyl-CoA (like palmitoyl-CoA) with the amino acid L-serine to ultimately form ceramides (B1148491) mdpi.com. Ceramides and their metabolites are deeply involved in controlling cell growth, differentiation, and apoptosis mdpi.comspandidos-publications.com. The incorporation of monounsaturated fatty acids, derived from palmitoleoyl-CoA(4-), into these signaling lipids can modulate their specific functions and the pathways they regulate. For instance, palmitic acid, the saturated precursor to palmitoyl-CoA, has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, an effect mediated through its metabolic derivatives nih.govresearchgate.net. This highlights the capacity of the fatty acyl-CoA pool to profoundly impact cell survival and proliferation.
Table 1: Research Findings on the Influence of Palmitoleoyl-CoA(4-) and Related Compounds on Cellular Processes
| Cellular Process | Key Finding | Affected Molecule/Pathway | Model System | Reference(s) |
|---|---|---|---|---|
| Apoptosis | Long-chain acyl-CoAs produced by ACSL5 are suggested to be pro-apoptotic. | TRAIL-derived apoptosis | Enterocytes | wjgnet.com |
| Apoptosis | Palmitic acid, a precursor to acyl-CoAs, induces apoptosis and cell cycle arrest. | p53, Bcl-2, PI3K/AKT pathway | Human neuroblastoma and breast cancer cells | nih.govresearchgate.net |
| Cell Growth & Differentiation | Ceramides, synthesized from acyl-CoAs, are critical mediators of growth arrest and differentiation. | Ceramide signaling pathways | Mammalian cells | mdpi.comspandidos-publications.com |
Regulation of Specific Cellular Transport Processes
Fatty acyl-CoAs are crucial regulators of protein function, including that of transporters embedded in cellular membranes. A primary mechanism for this regulation is protein palmitoylation, a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. This process, which utilizes palmitoyl-CoA as its substrate, can influence protein trafficking, stability, and activity frontiersin.org. It is linked to the regulation of substrate uptake by controlling the movement of specific membrane transporters frontiersin.org.
Research has identified specific transport proteins that are directly modulated by the levels of long-chain acyl-CoAs.
ADP/ATP Transport : Palmitoyl-CoA acts as an inhibitor of the mitochondrial adenine (B156593) nucleotide translocase (ANT), the protein responsible for exchanging ADP and ATP across the inner mitochondrial membrane researchgate.netnih.govimrpress.com. This inhibition can be a protective mechanism under ischemic conditions but is also linked to insulin (B600854) resistance when acyl-CoA levels are chronically elevated nih.govimrpress.com.
Ion Channel Transport : Long-chain acyl-CoA esters, including palmitoyl-CoA, exert direct regulatory effects on ATP-sensitive potassium (KATP) channels, influencing their open state ijbs.com.
Vesicular Transport : Palmitoyl-CoA is necessary for anterograde cargo transport through the Golgi apparatus, playing a role in both vesicle budding and fission from donor membranes frontiersin.org.
While these examples primarily document the effects of palmitoyl-CoA, it is understood that the broader pool of long-chain acyl-CoAs, including palmitoleoyl-CoA(4-), participates in this regulation, potentially conferring distinct modulatory effects due to differences in saturation and chain length.
Involvement in Gene Expression Modulation
Fatty acyl-CoA thioesters are not merely metabolic intermediates; they are active signaling molecules that can directly modulate the expression of genes. This regulation occurs through their interaction with nuclear receptors and transcription factors, thereby controlling the transcription of genes involved in lipid and carbohydrate metabolism nih.gov.
Several transcription factors have been identified as being responsive to long-chain acyl-CoAs:
Hepatocyte Nuclear Factor 4α (HNF-4α) : In mammals, HNF-4α, a key regulator of genes in the liver and pancreas, directly binds long-chain acyl-CoAs. This binding modulates its transcriptional activity nih.gov.
Peroxisome Proliferator-Activated Receptors (PPARs) : While a subject of some debate, fatty acyl-CoAs are considered potential ligands for PPARα, a transcription factor that governs the expression of genes involved in fatty acid oxidation nih.gov.
Bacterial Transcription Factors : In Escherichia coli, the transcription factor FadR binds long-chain acyl-CoA, which prevents it from binding to DNA and thereby regulates the expression of genes for fatty acid degradation and synthesis nih.gov. Similarly, in mycobacteria, oleoyl-CoA and palmitoyl-CoA modulate the DNA-binding activity of the transcriptional regulator RaaS nih.gov.
Sterol Regulatory Element-Binding Proteins (SREBPs) : The expression of SREBPs, which are master regulators of fatty acid and cholesterol synthesis, can be modulated by fatty acids, a process that requires their conversion to acyl-CoA derivatives mdpi.comcambridge.org.
These interactions demonstrate that the intracellular concentration of specific acyl-CoAs, such as palmitoleoyl-CoA(4-), serves as a metabolic signal that the cell uses to adapt its gene expression profile to its current nutritional state imrpress.com.
Essentiality in Membrane Biogenesis and Maintenance
Cellular membranes are dynamic structures whose composition is fundamental to their function. Palmitoleoyl-CoA(4-) plays an indispensable role in both the synthesis of new membranes and the maintenance of their critical physical properties.
Precursor for Essential Membrane Lipids
The synthesis of the vast majority of membrane lipids relies on fatty acyl-CoA building blocks annualreviews.org. Palmitoleoyl-CoA(4-) is a direct precursor for the incorporation of the C16:1 monounsaturated fatty acyl chain into various classes of essential membrane lipids.
Glycerophospholipids : The backbone of most cellular membranes is composed of glycerophospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine). The synthesis of these lipids begins with the acylation of glycerol-3-phosphate, using fatty acyl-CoAs like palmitoleoyl-CoA(4-) as the acyl donors annualreviews.org.
Sphingolipids : These lipids are crucial components of the plasma membrane and are involved in cell signaling. Their synthesis starts in the endoplasmic reticulum with the condensation of a fatty acyl-CoA and serine unifr.ch. The use of palmitoleoyl-CoA(4-) in this pathway would lead to the production of monounsaturated sphingolipids.
Further Elongation and Desaturation : Palmitoleoyl-CoA(4-) can be further elongated by fatty acid elongase enzymes to produce longer monounsaturated fatty acids, such as cis-vaccenic acid (18:1n-7), which are also incorporated into membrane lipids ebi.ac.uk.
The availability of palmitoleoyl-CoA(4-) is therefore critical for the balanced growth of cellular membranes and for establishing the specific fatty acid composition required for a membrane's function ontosight.aitaylorandfrancis.com.
Impact on Membrane Fluidity and Structure due to its Monounsaturation
The physical properties of a membrane, particularly its fluidity, are heavily dependent on the nature of the fatty acyl chains within its phospholipids (B1166683) cambridge.org. The single cis double bond in the palmitoleoyl chain introduces a permanent kink, preventing the lipid molecules from packing together as tightly as saturated chains can.
This structural feature has a direct impact on the membrane:
Increased Fluidity : The presence of monounsaturated acyl chains like palmitoleoyl increases membrane fluidity. This is crucial for the proper function of embedded membrane proteins, including enzymes, transporters, and receptors, whose activity often depends on their ability to move and change conformation within the lipid bilayer cambridge.orgportlandpress.com.
Adaptation to Temperature : Cells can regulate the fluidity of their membranes in response to environmental changes. For example, in the protozoan Tetrahymena pyriformis, a shift to a lower temperature induces the activity of palmitoyl-CoA desaturase, the enzyme that produces palmitoleoyl-CoA(4-), in order to increase membrane fluidity and adapt to the cold nih.gov.
Mitochondrial Function : The fluidity of the inner mitochondrial membrane is critical for efficient cellular respiration. Research has shown a direct correlation between a decrease in the myocardial content of palmitoleoyl-CoA(4-) and impaired cardiac mitochondrial membrane fluidity, linking this specific acyl-CoA to organelle function and pathology ebi.ac.ukcore.ac.uk.
Table 2: Research Findings on the Role of Palmitoleoyl-CoA(4-) in Membrane Biogenesis and Fluidity
| Function | Key Finding | Mechanism | Model System | Reference(s) |
|---|---|---|---|---|
| Membrane Lipid Precursor | Serves as a building block for glycerophospholipids and sphingolipids. | Acyl donor in enzymatic synthesis pathways. | General (Yeast, Mammals) | annualreviews.orgunifr.ch |
| Membrane Fluidity | A decrease in myocardial palmitoleoyl-CoA content is associated with impaired mitochondrial membrane fluidity. | The cis double bond in the acyl chain disrupts tight lipid packing. | Rat Heart Mitochondria | ebi.ac.ukcore.ac.uk |
| Thermal Adaptation | A shift to lower temperature increases the conversion of palmitoyl-CoA to palmitoleoyl-CoA. | Increased desaturase activity to maintain membrane fluidity. | Tetrahymena pyriformis | nih.gov |
| Enzyme Activity | Increasing membrane fluidity is associated with increasing activity of membrane-bound enzymes. | Fluidity allows for conformational changes and lateral movement of proteins. | Rat Liver Mitochondria | portlandpress.com |
Palmitoleoyl Coa in the Context of Biological Systems and Pathophysiological States
Research in Metabolic Disorders
The balance of fatty acid metabolism is critical for cellular energy homeostasis. However, under conditions of metabolic stress, such as in obesity, the intricate process of fatty acid β-oxidation can become overloaded. This overload can lead to a state of substrate competition where acyl-CoAs of varying chain lengths vie for a limited number of acyl-CoA dehydrogenases that have overlapping substrate specificities. This competition can result in a form of competitive feedforward inhibition, causing the accumulation of CoA-ester intermediates and a depletion of free Coenzyme A (CoASH). plos.org The accumulation of these fatty acyl-CoAs is considered a key factor in the metabolic dysfunction seen in certain disorders. mdpi.com
In conditions of hyperglycemia and hyperinsulinemia, there is an observed increase in the concentration of malonyl-CoA in human muscle. jci.org Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation. jci.orgphysiology.org This inhibition effectively shunts long-chain fatty acyl-CoAs, such as palmitoleoyl-CoA, away from oxidation and towards storage pathways, like re-esterification into triglycerides. jci.org This disruption in fatty acid oxidation is a hallmark of insulin (B600854) resistance. jci.org Furthermore, long-chain acyl-CoAs can inhibit key enzymes in glucose metabolism, including hexokinase, pyruvate (B1213749) dehydrogenase, and glycogen (B147801) synthase, further impairing insulin signaling. frontiersin.org
Research in patients with type 2 diabetes has revealed a decreased capacity for mitochondrial respiration fueled by palmitoyl-carnitine in the left ventricular myocardium. This suggests a reduced ability of the diabetic heart to oxidize fatty acids, which correlates with poor blood glucose regulation. diabetesjournals.org This impaired fatty acid oxidation is accompanied by an accumulation of intracellular lipids and markers of cellular stress. diabetesjournals.org The toxic accumulation of fatty acyl-CoAs can lead to the acylation of essential intracellular proteins, including oxidative phosphorylation enzyme complexes, which contributes to metabolic dysfunction. mdpi.com
Palmitoleoyl-CoA and its saturated precursor, palmitoyl-CoA, are deeply implicated in the pathophysiology of metabolic syndrome, obesity, and insulin resistance. In obese individuals, the levels of long-chain acyl-CoAs, including palmitoleoyl-CoA, are elevated in subcutaneous adipose tissue compared to lean individuals. nih.gov A significant correlation has been observed between epicardial adipose tissue levels of palmitoyl-CoA and the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR). nih.gov
One of the key mechanisms by which saturated fatty acids like palmitic acid contribute to insulin resistance is through the synthesis of ceramides (B1148491), for which palmitoyl-CoA is a direct precursor. nih.govnih.gov Ceramides are bioactive lipids that can antagonize insulin signaling in muscle, and their accumulation is noted in the muscles of obese individuals. nih.gov The proposed mechanisms for ceramide-induced insulin resistance include the inhibition of Akt, a key protein in the insulin signaling cascade. nih.gov
The desaturation of palmitoyl-CoA to palmitoleoyl-CoA by stearoyl-CoA desaturase (SCD) is a critical step in lipid metabolism. tandfonline.com Mice deficient in SCD exhibit reduced body adiposity, increased insulin sensitivity, and are resistant to diet-induced obesity. tandfonline.com This is partly explained by an increase in the activity of AMP-activated protein kinase (AMPK), which leads to the deactivation of acetyl-CoA carboxylase (ACC), reduced malonyl-CoA levels, and consequently, increased fatty acid transport into mitochondria for oxidation. tandfonline.com Conversely, in metabolic syndrome, increased SCD activity correlates with higher plasma triglyceride concentrations. mdpi.com
Long-chain acyl-CoAs themselves can disrupt muscle glucose utilization by stimulating protein kinase C (PKC) isoforms, which leads to the inhibitory phosphorylation of insulin receptor substrate 1 (IRS-1). frontiersin.org Furthermore, palmitoyl-CoA has been shown to inhibit the mitochondrial adenine (B156593) nucleotide translocator, leading to increased production of reactive oxygen species. frontiersin.org
The liver plays a central role in lipid metabolism, and its dysregulation is a key feature of non-alcoholic fatty liver disease (NAFLD). NAFLD is characterized by the accumulation of lipids, primarily triglycerides, in hepatocytes. researchgate.net This accumulation results from an imbalance between lipid acquisition (fatty acid uptake and de novo lipogenesis) and lipid disposal (fatty acid oxidation and export as very-low-density lipoprotein). nih.gov
De novo lipogenesis (DNL) is the process by which the liver synthesizes fatty acids from precursors like glucose. In this pathway, acetyl-CoA is converted to malonyl-CoA, which then serves as a building block for the synthesis of saturated fatty acids like palmitic acid. nih.gov The enzyme stearoyl-CoA desaturase 1 (SCD1) then catalyzes the conversion of saturated fatty acids into monounsaturated fatty acids, such as converting palmitoyl-CoA into palmitoleoyl-CoA. researchgate.netnih.gov These monounsaturated fatty acids are crucial components for the synthesis of triglycerides. nih.gov
In patients with NAFLD, there is an enhanced rate of de novo lipogenesis which is not matched by an increase in fatty acid oxidation or VLDL secretion, leading to hepatic steatosis. researchgate.net The expression of SCD1 is increased in the livers of both NAFLD patients and obese mouse models. mdpi.com This highlights the importance of palmitoleoyl-CoA production in the pathogenesis of hepatic lipid accumulation. The accumulation of these lipids can exacerbate insulin resistance and increase the risk of liver damage and disease progression. researchgate.net
| Key Process | Role of Palmitoleoyl-CoA or its Precursors | Implication in Liver Disease |
| De Novo Lipogenesis | Palmitoyl-CoA is a product, which is then desaturated by SCD1 to form palmitoleoyl-CoA. researchgate.netnih.gov | Enhanced in NAFLD, contributing to triglyceride accumulation. researchgate.net |
| Triglyceride Synthesis | Palmitoleoyl-CoA is a key component for esterification into triglycerides. nih.gov | Excessive triglyceride storage is the hallmark of hepatic steatosis. researchgate.net |
| Fatty Acid Oxidation | Inhibition of CPT-1 by malonyl-CoA shunts fatty acyl-CoAs away from oxidation. physiology.orgnih.gov | Decreased oxidation contributes to the net lipid accumulation in the liver. nih.gov |
Role in Neoplastic Transformation and Cancer Progression
The Wnt signaling pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is a well-established driver of various cancers. A critical step in the processing and secretion of Wnt proteins is a post-translational modification known as palmitoleoylation. portlandpress.comsloankettering.edu This process involves the covalent attachment of a monounsaturated fatty acid, palmitoleate (B1233929), to a conserved serine residue on the Wnt protein. portlandpress.comsloankettering.edu
This essential modification is catalyzed by the endoplasmic reticulum-resident enzyme Porcupine (PORCN), a membrane-bound O-acyltransferase. portlandpress.comresearchgate.net PORCN utilizes palmitoleoyl-CoA as the substrate to transfer the palmitoleoyl group onto the Wnt protein. portlandpress.comresearchgate.net This lipidation is indispensable for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling. researchgate.netresearchgate.net
Cryo-electron microscopy structures of human PORCN have revealed how it accommodates its substrates. The Wnt protein inserts into PORCN from the lumenal side of the endoplasmic reticulum, while palmitoleoyl-CoA accesses the enzyme from the cytosolic side. researchgate.netresearchgate.net The catalytic mechanism involves a histidine residue that facilitates the transfer of the palmitoleoyl group to the serine on the Wnt protein. researchgate.net
Given the critical role of Wnt signaling in many cancers, such as certain breast and pancreatic cancers, PORCN has emerged as a significant therapeutic target. researchgate.net Inhibitors of PORCN, like LGK974, function by occupying the palmitoleoyl-CoA binding site, thereby preventing Wnt acylation and secretion, and consequently suppressing the growth of Wnt-driven tumors. researchgate.netresearchgate.net
Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the key metabolic alterations is an increased reliance on de novo fatty acid synthesis, a process that is typically restricted in most normal tissues. oup.comnih.gov This aberrant lipid metabolism provides cancer cells with essential building blocks for membrane synthesis, energy storage, and the generation of signaling molecules. nih.govoup.com
The de novo synthesis pathway culminates in the production of saturated fatty acids like palmitoyl-CoA, which are then converted to monounsaturated fatty acids, including palmitoleoyl-CoA and oleoyl-CoA, by the enzyme stearoyl-CoA desaturase (SCD). nih.govresearchgate.net These monounsaturated fatty acids are critical for cancer cell survival. nih.gov SCD1, in particular, has been identified as a key enzyme in this process and its expression is highly elevated in various tumor types, including liver, gastric, and anaplastic thyroid cancers. nih.govoup.comnih.gov
The upregulation of enzymes involved in fatty acid synthesis, such as ATP citrate (B86180) lyase (ACLY), acetyl-CoA carboxylase (ACC), fatty acid synthase (FASN), and SCD1, is a common feature in many cancers and is often associated with a poor prognosis. nih.govresearchgate.net For instance, in hepatocellular carcinoma (HCC), aberrant overexpression of these enzymes is frequently observed. nih.gov The reliance of cancer cells on de novo lipogenesis makes these enzymes, especially SCD1, attractive therapeutic targets. oup.com Inhibition of SCD1 has shown promise in preclinical models by impeding cancer cell viability. oup.com
| Enzyme | Function in Lipid Metabolism | Role in Cancer |
| ATP citrate lyase (ACLY) | Generates cytosolic acetyl-CoA for fatty acid synthesis. nih.govmdpi.com | Upregulated in many cancers, promoting tumor growth. nih.govnih.gov |
| Acetyl-CoA carboxylase (ACC) | Catalyzes the rate-limiting step, converting acetyl-CoA to malonyl-CoA. nih.govmdpi.com | Overexpressed in tumors, facilitating de novo fatty acid synthesis. mdpi.com |
| Fatty acid synthase (FASN) | Synthesizes palmitic acid from acetyl-CoA and malonyl-CoA. nih.govmdpi.com | Upregulated in various cancers, linked to poor prognosis. researchgate.net |
| Stearoyl-CoA desaturase 1 (SCD1) | Converts palmitoyl-CoA to palmitoleoyl-CoA. nih.govoup.com | Highly expressed in tumors; a key driver of cancer cell survival and a therapeutic target. oup.comnih.gov |
Contributions to Inflammatory and Immune Responses
Palmitoleoyl-CoA has been identified as a direct modulator of enzymes involved in the inflammatory cascade, specifically the lipoxygenases (LOX). LOX enzymes are crucial for the synthesis of a class of pro-inflammatory lipid mediators known as leukotrienes from polyunsaturated fatty acids like arachidonic acid. nih.gov The inhibition of these enzymes can therefore significantly alter the profile of inflammatory mediators produced during an immune response.
Recent biochemical studies have demonstrated that palmitoleoyl-CoA is a potent inhibitor of human 5-lipoxygenase (h5-LOX), a key enzyme in the biosynthesis of leukotrienes. nih.govresearchgate.netnih.gov Research investigating the inhibitory effects of various acyl-CoA derivatives on human lipoxygenase isozymes found that C16 acyl-CoAs were particularly effective against h5-LOX. researchgate.netnih.gov Specifically, palmitoleoyl-CoA exhibited an IC₅₀ value of 2.0 ± 0.4 µM against h5-LOX, indicating strong inhibition at low micromolar concentrations. nih.govresearchgate.netnih.gov This is in contrast to other acyl-CoAs, such as C18 derivatives, which were more potent against other LOX isozymes like h12-LOX and h15-LOX. researchgate.netnih.gov The potent and specific inhibition of h5-LOX by palmitoleoyl-CoA suggests a mechanism by which it can directly suppress the production of potent pro-inflammatory leukotrienes, thereby modulating the inflammatory response. nih.gov
The dysregulation of lipid metabolism, including the pathways involving palmitoleoyl-CoA, is increasingly linked to the pathogenesis of chronic inflammatory diseases. Conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis (RA) are characterized by persistent inflammation where lipid mediators play a significant role.
In the context of IBD, which includes Crohn's disease and ulcerative colitis, high-fat diets rich in long-chain fatty acids are considered a significant risk factor. nih.gov These dietary long-chain fatty acids can be converted intracellularly to their acyl-CoA derivatives, including palmitoyl-CoA, the saturated precursor to palmitoleoyl-CoA. nih.gov A recent study demonstrated that dietary long-chain fatty acids can exacerbate experimental colitis in mice by promoting the palmitoylation and subsequent activation of the pro-inflammatory transcription factor STAT3. nih.gov This process, which relies on the availability of palmitoyl-CoA, highlights a direct mechanistic link between fatty acid metabolism and intestinal inflammation. nih.gov Furthermore, metabolomic studies of fecal samples from IBD patients show a marked alteration in sphingolipid metabolism, a pathway that originates with the condensation of serine and palmitoyl-CoA. nih.gov
In rheumatoid arthritis, a chronic inflammatory disease of the joints, abnormal sphingolipid metabolism has also been noted in the synovial fibroblasts within the hypoxic joint microenvironment. nih.gov The de novo synthesis of ceramides, which are important signaling molecules in inflammation and apoptosis, begins with palmitoyl-CoA. nih.gov Additionally, integrative analysis of gene expression in RA synovial tissue has shown that the enzyme ACOT7, which hydrolyzes long-chain acyl-CoAs like palmitoyl-CoA, is upregulated. plos.orgplos.org This suggests a potential remodeling of fatty acid metabolism that could influence the inflammatory state in RA.
Implications in Neurological Disorders
The process of S-palmitoylation, a reversible lipid modification of proteins, is crucial for normal neuronal function, affecting everything from synaptic plasticity to protein trafficking. nih.govbvsalud.orgbiorxiv.org Dysregulation of this process, which utilizes acyl-CoAs such as palmitoyl-CoA, is increasingly implicated in the pathogenesis of a range of neurological disorders. pnas.orgnih.gov While research often focuses on the saturated palmitoyl-CoA, the underlying enzymatic machinery and its dependence on the fatty acyl-CoA pool are directly relevant to palmitoleoyl-CoA.
Protein palmitoylation is catalyzed by a family of 23 ZDHHC enzymes, which exhibit distinct expression patterns and substrate specificities within the brain. nih.govbvsalud.org Alterations in the expression or function of these enzymes have been linked to Alzheimer's disease (AD), Huntington's disease (HD), and schizophrenia. nih.govpnas.org For example, studies have found increased expression of ZDHHC7 in the hippocampi of both AD mouse models and post-mortem human AD brains, leading to aberrant S-palmitoylation of proteins involved in synaptic function and the metabolism of amyloid-β, the peptide that forms plaques in AD. pnas.org Pharmacological or genetic inhibition of ZDHHC7 was shown to prevent the onset of cognitive deficits in an AD mouse model. pnas.org
In Huntington's disease, the mutant huntingtin (mHTT) protein shows altered palmitoylation, which affects its aggregation and toxicity. uwaterloo.ca Restoring the palmitoylation of key proteins, such as the autophagy adaptor p62, has been explored as a therapeutic strategy in preclinical HD models. uwaterloo.ca Similarly, in Parkinson's disease (PD), global changes in protein palmitoylation have been detected, and the palmitoylation of proteins like DJ-1 is essential for their normal function in protecting neurons. nih.gov The disruption of these palmitoylation events is thought to contribute to the neuronal death characteristic of these neurodegenerative disorders. nih.govfrontiersin.org
Table 2: Role of ZDHHC Enzymes in Neurological Disorders
| ZDHHC Enzyme | Associated Neurological Disorder(s) | Key Findings in Preclinical Models/Patients | Reference(s) |
|---|---|---|---|
| ZDHHC7 | Alzheimer's Disease | Increased expression in AD hippocampi; inhibition prevents cognitive deficits in mice. | pnas.org |
| ZDHHC17 | Huntington's Disease | Reduced interaction with mutant huntingtin protein contributes to pathogenesis. | bvsalud.org |
| ZDHHC21 | Alzheimer's Disease | Gene variants linked to familial AD; enhances Fyn palmitoylation and synaptic dysfunction. | nih.gov |
| Multiple ZDHHCs | General Neurodegeneration | Dysregulated expression and function are common features in AD, PD, and HD. | nih.govbvsalud.orgnih.gov |
Studies in Other Disease Models and Physiological Adaptations (e.g., Atopic Dermatitis)
The metabolism of fatty acids, including the pathways that produce and utilize palmitoleoyl-CoA, is fundamental to skin barrier function. In atopic dermatitis (AD), a chronic inflammatory skin disease, this metabolism is significantly altered. nih.govmdpi.com The skin of AD patients is characterized by a defective epidermal permeability barrier, leading to dryness and increased susceptibility to irritants and allergens. nih.gov
Studies on the lipid composition of AD skin have revealed significant changes. There is a notable increase in short-chain fatty acids, particularly palmitic acid (C16:0), and a corresponding increase in C16-ceramide. nih.gov This is accompanied by a decrease in very long-chain fatty acids and the ceramides derived from them, which are crucial for a healthy skin barrier. nih.gov The increase in free palmitic acid is thought to result from several sources, including its release from palmitoyl-CoA, a key intermediate in fatty acid synthesis. nih.govresearchgate.net
The enzymes that regulate the balance of fatty acid chain length and saturation are also dysregulated in AD. The expression of fatty acid elongase enzymes (ELOVLs), which are responsible for extending fatty acid chains beyond C16, is often reduced. nih.govmdpi.com Conversely, the expression of desaturase enzymes like Stearoyl-CoA Desaturase (SCD1), which converts palmitoyl-CoA to palmitoleoyl-CoA, can be altered, affecting the ratio of saturated to monounsaturated fatty acids in the epidermis. nih.govkarger.com An increased prevalence of monounsaturated fatty acids can disrupt the highly organized lipid structure of the stratum corneum, further compromising the skin barrier. nih.gov In cells under oxidative stress, a condition relevant to inflammatory skin diseases, the elongation of C16-CoA is impaired, making it more available for other reactions, including hydrolysis to free palmitic acid or conversion to palmitoleoyl-CoA. mdpi.com This altered flux through the fatty acid synthesis pathway directly implicates intermediates like palmitoleoyl-CoA in the pathophysiology of atopic dermatitis.
Methodological Approaches and Future Research Directions
Advanced Analytical Techniques for Quantification and Characterization
Precise quantification and detailed characterization of palmitoleoyl-CoA(4-) and its metabolic derivatives are fundamental to elucidating its physiological and pathological significance. A suite of advanced analytical techniques has been instrumental in achieving the required sensitivity and specificity for these complex analyses.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Acyl-CoA Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and specific quantification of acyl-CoA species, including palmitoleoyl-CoA(4-), from complex biological matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Methodologies have been developed that allow for the profiling of a wide range of acyl-CoAs, from short-chain to long-chain species, in a single analytical run. nih.gov These methods often employ reversed-phase chromatography to separate the different acyl-CoA molecules based on their hydrophobicity. The separated molecules are then ionized, typically using electrospray ionization (ESI), and subjected to tandem mass spectrometry. In MS/MS, a specific precursor ion corresponding to the mass of the target acyl-CoA is selected, fragmented, and a characteristic product ion is detected, providing a high degree of specificity.
Recent advancements in LC-MS/MS methods have focused on improving sensitivity, enabling the detection of low-abundance acyl-CoA species, and enhancing throughput for the analysis of large sample cohorts. nih.govresearchgate.net These approaches are critical for understanding the dynamic changes in the acyl-CoA pool in response to various physiological stimuli or in disease states.
Interactive Data Table: Key Parameters in LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Description | Typical Values/Conditions |
| Chromatography | Separation of acyl-CoAs | Reversed-phase C8 or C18 columns |
| Mobile Phase | Solvents used for elution | Gradients of water and acetonitrile (B52724) with additives like ammonium (B1175870) hydroxide |
| Ionization | Method to generate ions | Positive mode Electrospray Ionization (ESI) |
| Mass Analysis | Detection of mass-to-charge ratio | Triple quadrupole or high-resolution mass spectrometers |
| Detection Mode | Specificity of detection | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including the metabolic products derived from palmitoleoyl-CoA(4-). aocs.orgnih.gov While LC-MS/MS excels at quantification, NMR provides detailed information about the chemical structure, including the position of double bonds and the stereochemistry of the molecule. nih.gov
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D NMR, such as ¹H and ¹³C NMR, provides information about the different chemical environments of the hydrogen and carbon atoms in the molecule. magritek.com 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. magritek.com
For instance, NMR can be used to definitively identify the position and geometry (cis/trans) of the double bond in fatty acyl chains, which is crucial for understanding the biological activity of molecules derived from palmitoleoyl-CoA(4-). This level of structural detail is often challenging to obtain with mass spectrometry alone.
Application of Bioorthogonal Chemical Probes for Protein Palmitoleoylation Studies
The study of protein palmitoleoylation, a post-translational modification where a palmitoleoyl group is attached to a protein, has been significantly advanced by the development of bioorthogonal chemical probes. nih.govnih.gov These probes are fatty acid analogues that contain a chemically "invisible" functional group, such as an alkyne or an azide (B81097), which does not interfere with normal cellular processes. nih.gov
These probes, such as ω-alkynyl palmitoleic acid, are metabolically incorporated into proteins in place of the natural palmitoleic acid. nih.gov Following incorporation, the alkyne or azide tag can be selectively reacted with a complementary reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, via a "click chemistry" reaction. nih.govresearchgate.net This allows for the visualization, enrichment, and identification of palmitoleoylated proteins. frontiersin.org
The use of these probes has overcome many of the limitations of traditional methods, such as the use of radiolabeled fatty acids, offering higher sensitivity and versatility. researchgate.net This approach has been instrumental in identifying novel palmitoleoylated proteins and in studying the dynamics of this modification in living cells. nih.gov
Interactive Data Table: Examples of Bioorthogonal Probes for Palmitoleoylation Studies
| Probe Name | Chemical Feature | Application | Reference |
| ω-alkynyl palmitoleic acid | Terminal alkyne group | Direct labeling of palmitoleoylated proteins | nih.gov |
| 17-octadecynoic acid (17-ODYA) | Internal alkyne group | Metabolic labeling of acylated proteins | researchgate.net |
Cryo-Electron Microscopy (Cryo-EM) for Enzyme Structural Biology
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution three-dimensional structures of biological macromolecules, including enzymes involved in fatty acid metabolism. nih.govresearchgate.net By flash-freezing purified enzyme samples in a thin layer of vitreous ice, their native structure is preserved, allowing for imaging with an electron microscope.
Computational reconstruction of thousands of individual particle images yields a detailed 3D map of the enzyme's structure. This structural information is invaluable for understanding the enzyme's catalytic mechanism, substrate specificity, and regulation. For example, cryo-EM has been used to determine the structures of fatty acid synthase and fatty acid reductase complexes, providing insights into how these multi-enzyme machines function. ebi.ac.ukpurdue.edunih.gov
While specific cryo-EM structures of enzymes that directly utilize palmitoleoyl-CoA(4-) as a substrate may still be emerging, the application of this technique to related enzymes demonstrates its immense potential. Future cryo-EM studies will undoubtedly shed light on the structural basis of palmitoleoyl-CoA(4-) recognition and metabolism.
In Vitro and In Vivo Research Models
To complement advanced analytical techniques, robust in vitro and in vivo research models are essential for dissecting the functional roles of palmitoleoyl-CoA(4-) and the enzymes that metabolize it.
Reconstitution of Enzyme Systems and Cell-Based Assays
The in vitro reconstitution of enzyme systems provides a controlled environment to study the biochemical properties of enzymes that utilize palmitoleoyl-CoA(4-), such as palmitoyl (B13399708) acyltransferases (PATs). royalsocietypublishing.orgnih.gov In this approach, purified enzymes are reconstituted into artificial membrane systems, such as nanodiscs or liposomes, allowing for the study of their activity in a membrane-like environment. nih.govnih.gov
These reconstituted systems enable the determination of key kinetic parameters, substrate specificity, and the effects of inhibitors on enzyme activity. nih.govnih.gov For example, in vitro assays have been developed using fluorescently labeled peptide substrates to monitor the activity of PATs in real-time. nih.gov
Complementing in vitro studies, cell-based assays provide a more physiologically relevant context to investigate the roles of palmitoleoyl-CoA(4-). nih.govresearchgate.net These assays often involve the use of cultured cells that are treated with bioorthogonal probes or specific inhibitors to study protein palmitoleoylation and its downstream consequences on protein trafficking and signaling. researchgate.net High-content imaging and automated microscopy are increasingly being used in these assays to quantify the effects of various perturbations on cellular processes. researchgate.net
Interactive Data Table: Comparison of In Vitro and Cell-Based Models
| Model | Advantages | Disadvantages |
| In Vitro Reconstituted Systems | Controlled environment, allows for detailed kinetic analysis, suitable for inhibitor screening | Lacks the complexity of a cellular environment, may not fully recapitulate in vivo conditions |
| Cell-Based Assays | More physiologically relevant, allows for the study of cellular processes, suitable for high-throughput screening | More complex system, can be challenging to dissect direct from indirect effects |
Computational Modeling and Systems Biology Approaches for Pathway Analysis
The complexity of lipid metabolism, with its vast number of interconnected reactions and regulatory networks, necessitates the use of computational modeling and systems biology. researchgate.netchalmers.se These approaches allow for the integration of large datasets from lipidomics, transcriptomics, and proteomics to construct models that can simulate and predict the behavior of metabolic pathways involving palmitoleoyl-CoA. researchgate.net
Computational models of fatty acid β-oxidation, for example, have been constructed using detailed enzyme kinetics to understand the network's dynamics under conditions of metabolic stress, such as fatty acid overload. nih.gov A kinetic model of mitochondrial fatty acid β-oxidation, comprising 64 reactions and 91 compounds, was developed to simulate the effects of various acyl-CoA dehydrogenase deficiencies. nih.gov Such models can predict metabolic fluxes and the accumulation of intermediates, offering insights into how an influx of a specific substrate like palmitoyl-CoA can impact the entire pathway. nih.govnih.gov This framework is directly applicable to studying the processing of palmitoleoyl-CoA.
Systems biology approaches have been effectively applied to the study of lipid metabolism in model organisms like the yeast Saccharomyces cerevisiae. chalmers.seoup.com Due to the high conservation of regulatory structures between yeast and mammals, insights gained from yeast models are often transferable to human metabolism. chalmers.se Agent-based modeling is one innovative approach used to handle the promiscuity of lipid-metabolizing enzymes, which can act on a whole class of substrates rather than a single one. frontiersin.org This method can simulate the complex combinatorial nature of lipid synthesis and modification without requiring a prohibitive number of individual reaction equations. frontiersin.org By applying these models, researchers can analyze how perturbations in the availability of palmitoleoyl-CoA might affect the composition of various lipid species within cellular membranes and signaling pathways.
Q & A
Basic Research Questions
Q. How is palmitoleoyl-CoA(4-) structurally characterized, and what analytical methods validate its identity in biological samples?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₃₇H₆₄N₇O₁₇P₃S) and exact mass (1003.3292 Da). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, identifies the unsaturated C9 double bond and phosphate groups . Cross-reference with databases like KEGG (Reaction ID: R12173) for pathway validation .
Q. What metabolic pathways involve palmitoleoyl-CoA(4-), and how does its monounsaturated structure influence enzyme specificity?
- Methodology : Employ isotope tracing (e.g., ¹³C-labeled substrates) to track its incorporation into unsaturated fatty acid biosynthesis (KEGG pathway hsa01040) . Structural studies (e.g., cryo-EM) reveal that the C9 double bond induces a 90° fold in the acyl chain, creating steric constraints that affect binding to enzymes like PORCN .
Q. How does palmitoleoyl-CoA(4-) compare kinetically to saturated acyl-CoA derivatives in enzymatic assays?
- Methodology : Conduct Michaelis-Menten kinetics using purified enzymes (e.g., yeast acyltransferases). For palmitoleoyl-CoA(4-), observed Km values (17 μM) are higher than saturated counterparts (e.g., 0.9 μM for palmitoyl-CoA), but Vmax values (44 nmol/min/mg) are significantly elevated, suggesting trade-offs between substrate affinity and catalytic efficiency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in palmitoleoyl-CoA(4-)’s dual roles in mitochondrial β-oxidation and membrane permeability transition?
- Methodology : Use isolated cardiac mitochondria to measure β-oxidation rates (via O₂ consumption assays) alongside calcium-induced permeability transition pore (mPTP) opening. Palmitoleoyl-CoA(4-)’s amphipathic structure may destabilize membranes at high concentrations, requiring dose-response analyses to distinguish metabolic vs. toxic effects .
Q. How can structural insights into PORCN-palmitoleoyl-CoA(4-) interactions guide the design of Wnt signaling inhibitors?
- Methodology : Solve co-crystal structures (e.g., PORCN-palmitoleoyl-CoA(4-) complex, PDB ID: 7XYZ) to map binding pockets. Mutagenesis studies (e.g., Trp300 in PORCN) validate residues critical for acyl chain recognition. Computational docking screens (e.g., AutoDock Vina) can identify analogs mimicking the acyl chain’s folded conformation .
Q. What methodological challenges arise when quantifying palmitoleoyl-CoA(4-) in heterogeneous cellular compartments?
- Methodology : Implement subcellular fractionation followed by LC-MS/MS. Calibrate extraction buffers to preserve labile thioester bonds (e.g., 50 mM Tris-HCl pH 8.0 with 1 mM EDTA). Normalize data to compartment-specific markers (e.g., cytochrome c for mitochondria) to avoid cross-contamination artifacts .
Research Design & Data Analysis
Q. How should researchers design experiments to investigate palmitoleoyl-CoA(4-)’s allosteric regulation of AMPK β1 isoforms?
- Framework : Apply the PICOT framework:
- Population : HEK293 cells with AMPK β1 knockout.
- Intervention : Titrate palmitoleoyl-CoA(4-) concentrations (0–50 μM).
- Comparison : Wild-type vs. β1-deficient cells.
- Outcome : AMPK phosphorylation (Western blot) and glucose uptake (²-deoxyglucose assay).
- Time : 24-hour treatment .
Q. What statistical approaches address variability in palmitoleoyl-CoA(4-)’s effects across tissue types?
- Methodology : Use multivariate ANOVA to account for tissue-specific variables (e.g., lipid droplet content in adipocytes vs. oxidative capacity in hepatocytes). Pair with post hoc tests (e.g., Tukey’s HSD) to identify significant outliers .
Tables for Key Data
| Kinetic Parameter | Palmitoleoyl-CoA(4-) | Palmitoyl-CoA | Myristoyl-CoA |
|---|---|---|---|
| Km (μM) | 17 | 0.9 | 0.4 |
| Vmax (nmol/min/mg protein) | 44 | 3.7 | 1.2 |
| Source: Adapted from J Biol Chem (2007) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
